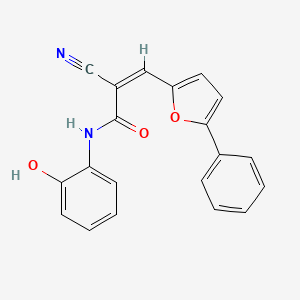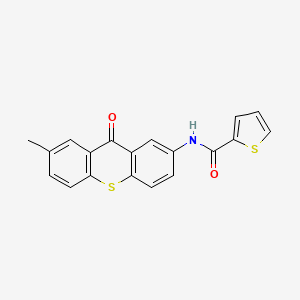
N-(7-methyl-9-oxo-9H-thioxanthen-2-yl)-2-thiophenecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(7-methyl-9-oxo-9H-thioxanthen-2-yl)-2-thiophenecarboxamide, also known as Mithramycin A, is a natural antibiotic that has been used for the treatment of cancer, hypercalcemia, and Paget's disease. It is a member of the aureolic acid family of compounds, which are produced by Streptomyces bacteria. Mithramycin A has been extensively studied for its anticancer properties and has shown promising results in preclinical studies.
作用机制
N-(7-methyl-9-oxo-9H-thioxanthen-2-yl)-2-thiophenecarboxamide A works by binding to DNA and inhibiting the transcription of genes that are involved in cell growth and proliferation. Specifically, it binds to the GC-rich regions of DNA and prevents the binding of transcription factors, which are proteins that regulate gene expression. This leads to the inhibition of genes that are involved in cell growth and proliferation, ultimately leading to cell death.
Biochemical and Physiological Effects:
This compound A has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis (programmed cell death), and reduce the expression of genes that are involved in cell growth and proliferation. It has also been shown to inhibit the activity of osteoclasts, which are cells that break down bone tissue. This makes it a promising candidate for the treatment of bone diseases such as Paget's disease.
实验室实验的优点和局限性
N-(7-methyl-9-oxo-9H-thioxanthen-2-yl)-2-thiophenecarboxamide A has several advantages and limitations for lab experiments. One advantage is that it has been extensively studied, and its mechanism of action is well understood. This makes it a useful tool for studying the regulation of gene expression and the effects of transcription factor binding. However, one limitation is that it is a complex molecule that is difficult to synthesize, which can make it expensive and time-consuming to use in lab experiments.
未来方向
There are several future directions for the study of N-(7-methyl-9-oxo-9H-thioxanthen-2-yl)-2-thiophenecarboxamide A. One direction is the development of new anticancer drugs based on the structure of this compound A. This could involve modifying the molecule to improve its pharmacological properties, such as its bioavailability and specificity for cancer cells. Another direction is the study of the effects of this compound A on other diseases, such as bone diseases and autoimmune disorders. Finally, the study of the mechanism of action of this compound A could lead to a better understanding of the regulation of gene expression and the development of new therapies for genetic diseases.
合成方法
N-(7-methyl-9-oxo-9H-thioxanthen-2-yl)-2-thiophenecarboxamide A is a complex molecule that is difficult to synthesize. It is produced naturally by Streptomyces bacteria, but it can also be synthesized in the laboratory. The synthesis of this compound A involves several steps, including the coupling of two aromatic rings, the introduction of a thioester group, and the formation of a lactone ring. The synthesis of this compound A is challenging due to the complex structure of the molecule and the presence of multiple chiral centers.
科学研究应用
N-(7-methyl-9-oxo-9H-thioxanthen-2-yl)-2-thiophenecarboxamide A has been extensively studied for its anticancer properties. It has been shown to inhibit the growth of a wide range of cancer cells, including leukemia, breast cancer, and lung cancer cells. This compound A works by binding to DNA and inhibiting the transcription of genes that are involved in cell growth and proliferation. This makes it a promising candidate for the development of new anticancer drugs.
属性
IUPAC Name |
N-(7-methyl-9-oxothioxanthen-2-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO2S2/c1-11-4-6-15-13(9-11)18(21)14-10-12(5-7-16(14)24-15)20-19(22)17-3-2-8-23-17/h2-10H,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDHYNFDPPOYLIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SC3=C(C2=O)C=C(C=C3)NC(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

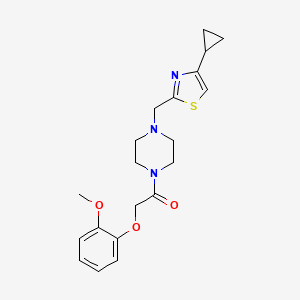
![N-[1-(2-ethoxybenzoyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2857087.png)

![4-methoxy-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzamide](/img/structure/B2857089.png)
![4-hydroxy-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2857090.png)

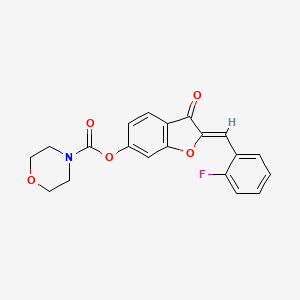

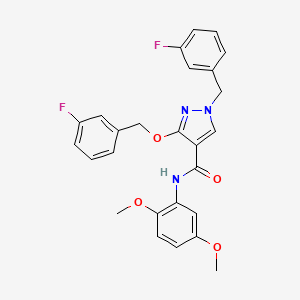
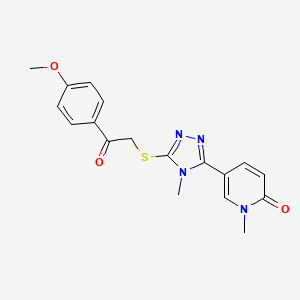
![N-(2-chlorobenzyl)-2-(5-oxo-3,5,6,7,8,9-hexahydro-2H-thiazolo[2,3-b]quinazolin-3-yl)acetamide](/img/structure/B2857098.png)
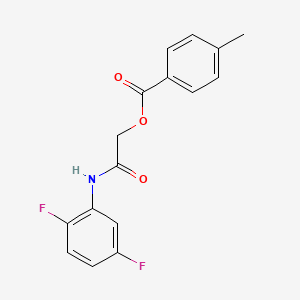
![1-[4-(4-Fluorophenyl)piperazin-1-yl]-3-[3-methyl-4-(propan-2-yl)phenoxy]propan-2-ol dihydrochloride](/img/structure/B2857101.png)
